molecular formula C7H3BrFIO2 B15293282 2-Bromo-3-fluoro-4-iodobenzoic acid

2-Bromo-3-fluoro-4-iodobenzoic acid

Cat. No.: B15293282
M. Wt: 344.90 g/mol
InChI Key: KCCKIIUHBMIBMO-UHFFFAOYSA-N
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Description

Significance of Polyhalogenated Aromatic Carboxylic Acids in Advanced Organic Synthesis

Polyhalogenated aromatic carboxylic acids are organic compounds that feature a benzene (B151609) ring substituted with multiple halogen atoms (fluorine, chlorine, bromine, iodine) and a carboxylic acid group (-COOH). This class of molecules is highly significant in modern organic synthesis for several key reasons:

Versatile Precursors: They serve as foundational skeletons for the synthesis of more complex molecules. The presence of multiple, yet distinct, halogen substituents allows for selective, stepwise functionalization. acs.orgnih.govbohrium.com

Site-Selective Reactions: The differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) enables chemists to target specific positions on the aromatic ring for cross-coupling reactions. nih.gov This site-selectivity is crucial for building intricate molecular frameworks that would otherwise be challenging to assemble. acs.orgresearchgate.net

Access to Novel Chemical Space: By providing a platform for introducing various functional groups at will, these compounds open doors to the exploration of new chemical entities with potentially valuable biological or material properties. nih.govresearchgate.net

The carboxylic acid group itself is a versatile functional handle. It can be converted into a wide range of other functional groups or used to modulate the solubility and electronic properties of the molecule. youtube.comyoutube.com

Distinctive Structural Attributes of 2-Bromo-3-fluoro-4-iodobenzoic Acid and Their Chemical Implications

This compound is a prime example of a polyhalogenated aromatic carboxylic acid, showcasing a unique arrangement of three different halogen atoms and a carboxylic acid group on a benzene ring. synquestlabs.combldpharm.com This specific substitution pattern leads to several important chemical implications:

Orthogonality in Reactivity: The presence of bromine, fluorine, and iodine on the same aromatic ring provides a high degree of "orthogonality" in chemical reactions. The carbon-iodine bond is the most reactive towards common palladium-catalyzed cross-coupling reactions, followed by the carbon-bromine bond. The carbon-fluorine bond is generally the most stable and least reactive under these conditions. nih.govossila.com This allows for a programmed, sequential introduction of different substituents.

Steric and Electronic Effects: The halogens and the carboxylic acid group exert both steric and electronic influences on the aromatic ring. The electron-withdrawing nature of the halogens and the carboxylic acid group deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the fluorine-bearing position. ossila.com The steric bulk of the substituents can also influence the regioselectivity of reactions.

Conformational Influence: The ortho-positioning of the bromine and fluorine atoms relative to the carboxylic acid group can influence the orientation of the carboxylic acid moiety. uc.pt This can have subtle but significant effects on the molecule's physical properties and its interactions with other molecules.

Current Research Landscape and Unaddressed Challenges in Multi-Halogenated Arene Chemistry

The study of multi-halogenated arenes is a vibrant area of chemical research. Current efforts are largely focused on developing new and more efficient catalytic systems for the selective functionalization of these compounds. acs.orgnih.govresearchgate.net Key research areas include:

Ligand Development: Creating sophisticated ligands for transition metal catalysts that can precisely control which C-X bond reacts in a polyhalogenated arene.

Novel Reaction Methodologies: Exploring new reaction conditions, such as photoredox catalysis, to achieve novel transformations of these substrates. bohrium.com

Computational Prediction: Utilizing computational chemistry to predict the reactivity and selectivity of multi-halogenated arenes, thereby guiding experimental design. nih.gov

Despite significant progress, several challenges remain. A primary hurdle is achieving perfect site-selectivity, especially when multiple halogens of similar reactivity are present. acs.orgnih.gov Developing robust and scalable synthetic routes to complex polyhalogenated building blocks also continues to be an area of active investigation. google.com The precise control over the introduction and subsequent reaction of four different substituents on a single aromatic ring, as in the case of this compound, represents a frontier in synthetic methodology.

Properties

Molecular Formula

C7H3BrFIO2

Molecular Weight

344.90 g/mol

IUPAC Name

2-bromo-3-fluoro-4-iodobenzoic acid

InChI

InChI=1S/C7H3BrFIO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,(H,11,12)

InChI Key

KCCKIIUHBMIBMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Br)F)I

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Bromo 3 Fluoro 4 Iodobenzoic Acid

Retrosynthetic Analysis and Strategic Precursor Selection for 2-Bromo-3-fluoro-4-iodobenzoic Acid

Retrosynthetic analysis of this compound involves strategically disconnecting the substituents to identify viable starting materials and synthetic pathways. The key challenge lies in controlling the regiochemistry of the halogen placements in relation to the carboxylic acid group.

A primary retrosynthetic disconnection can be made at the carbon-iodine bond, leading to the precursor 2-bromo-3-fluorobenzoic acid . This simplifies the problem to the synthesis of a tri-substituted benzoic acid. A further disconnection of the carbon-bromine bond suggests 3-fluorobenzoic acid as a potential starting material. This approach focuses on sequential halogenation of a simpler, commercially available precursor.

An alternative strategy involves disconnecting the carboxylic acid group first, via a hypothetical carboxylation step. This would point to 1-bromo-2-fluoro-3-iodobenzene as the key intermediate. This intermediate would then need to be synthesized, potentially from a simpler di- or mono-halogenated benzene (B151609) derivative.

The choice of precursor is critical and depends on the chosen synthetic route. Starting with a molecule that already contains the fluorine atom, such as m-fluorobenzotrifluoride or 3-fluorobenzoic acid, is a common strategy as direct fluorination of complex aromatic systems can be hazardous and non-selective. masterorganicchemistry.comlumenlearning.comgoogle.com A plausible synthetic plan derived from retrosynthesis might involve the following steps:

Start with 3-fluorobenzoic acid.

Introduce the bromine atom at the C-2 position.

Introduce the iodine atom at the C-4 position.

This sequence must navigate the complex interplay of directing effects from the existing substituents at each stage.

Regioselective Halogenation Strategies for Multi-Substituted Benzoic Acids

Achieving the specific 2-bromo-3-fluoro-4-iodo substitution pattern on a benzoic acid framework is a significant synthetic hurdle. It requires precise control over the position of each incoming halogen, a process known as regioselectivity.

Directed Halogenation Protocols for Ortho-, Meta-, and Para-Positions

The regiochemical outcome of electrophilic aromatic substitution is governed by the electronic properties of the substituents already present on the ring. byjus.com

Carboxyl Group (-COOH): This group is strongly deactivating and a meta-director. youtube.comdoubtnut.com It withdraws electron density from the ring, making substitution reactions slower and directing incoming electrophiles to the positions meta to itself (C-3 and C-5).

Halogens (-F, -Br, -I): Halogens are deactivating due to their electron-withdrawing inductive effect (-I effect). However, they are ortho, para-directors because their ability to donate a lone pair of electrons via resonance (+R effect) stabilizes the intermediates for ortho and para attack. byjus.com

In a molecule like 3-fluorobenzoic acid, the fluorine atom directs incoming electrophiles to the ortho (C-2, C-4) and para (C-6) positions, while the carboxyl group directs to the meta (C-5) position. The positions activated by the fluorine (C-2 and C-4) are the most likely sites for substitution.

To overcome the inherent directing effects of substituents, chemists employ Directed Ortho-Metalation (DoM) . This powerful technique uses a directing group to deliver a strong base (typically an organolithium reagent) to a specific ortho-position, leading to deprotonation. The resulting aryllithium species can then react with an electrophile to install a substituent with high regioselectivity. The carboxylic acid group itself can serve as a directing group for ortho-lithiation. semanticscholar.orgorganic-chemistry.orgrsc.org This allows for functionalization at the C-2 and C-6 positions, which might be difficult to achieve through classical electrophilic substitution.

Halogen-Specific Reagents and Reaction Conditions for Bromination, Fluorination, and Iodination

The introduction of each specific halogen requires distinct reagents and conditions, particularly on a deactivated aromatic ring. wikipedia.org

Halogenation TypeReagents and ConditionsCatalystDescription
Bromination Bromine (Br₂)Lewis Acid (e.g., FeBr₃, AlCl₃)The Lewis acid polarizes the Br-Br bond, creating a potent electrophile (Br⁺) that can be attacked by the aromatic ring. lumenlearning.comyoutube.com
Iodination Iodine (I₂) with an oxidizing agentOxidizing Agent (e.g., HNO₃, HIO₃, H₂O₂)Iodine itself is not electrophilic enough to react with deactivated rings. An oxidizing agent is required to generate a more powerful iodinating species, such as I⁺. wikipedia.orgyoutube.com
Fluorination Not typically done by direct electrophilic substitutionN/ADirect fluorination with F₂ is extremely reactive and difficult to control. masterorganicchemistry.comlumenlearning.com Fluorine is usually incorporated by starting with a fluorine-containing precursor or through nucleophilic substitution reactions (e.g., Sandmeyer reaction on an aniline (B41778) derivative).

For a deactivated substrate like a halogenated benzoic acid, forcing conditions may be necessary for electrophilic halogenation.

Stepwise Functionalization and Sequential Halogen Introduction in Aromatic Systems

The order of halogen introduction is crucial for the successful synthesis of this compound. A logical sequence starting from 3-fluorobenzoic acid would be:

Ortho-Bromination: The first step would be the introduction of bromine at the C-2 position. Given that the fluorine at C-3 is an ortho, para-director, it activates the C-2 position for electrophilic attack. However, to ensure exclusive C-2 functionalization and avoid substitution at C-4 or C-6, a Directed Ortho-Metalation (DoM) strategy would be superior. semanticscholar.orgrsc.org Treatment of 3-fluorobenzoic acid with a strong base like s-butyllithium in the presence of TMEDA would generate the lithiated species at the C-2 position, which could then be quenched with a bromine source (e.g., 1,2-dibromotetrachloroethane) to yield 2-bromo-3-fluorobenzoic acid . semanticscholar.org

Iodination: The subsequent iodination of 2-bromo-3-fluorobenzoic acid must occur at the C-4 position. In this intermediate, the directing effects are as follows:

-F (at C-3): ortho, para-director (activates C-2, C-4)

-Br (at C-2): ortho, para-director (activates C-3, C-5)

-COOH (at C-1): meta-director (activates C-3, C-5)

The C-4 position is activated by the strongly ortho, para-directing fluorine atom and is not sterically hindered. Therefore, electrophilic iodination using I₂ and a strong oxidizing agent (e.g., HIO₃/H₂SO₄) would be expected to proceed with high regioselectivity at the C-4 position, yielding the final product. wikipedia.org

Carboxylation and Aromatic Ring Functionalization Methods for Benzoic Acid Formation

An alternative synthetic approach involves introducing the carboxylic acid group onto a pre-functionalized aromatic ring. This is a fundamental transformation in organic synthesis. wikipedia.org

Two primary methods are applicable:

Carboxylation of Organometallic Reagents: This classic method involves the reaction of an organometallic compound, such as a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li), with carbon dioxide (CO₂), followed by an acidic workup. wikipedia.org For the target molecule, this would require the preparation of an organometallic species from 1-bromo-2-fluoro-3-iodobenzene , which would then be reacted with solid CO₂ (dry ice).

Palladium-Catalyzed Carboxylation: Modern methods often employ palladium catalysts to facilitate the carboxylation of aryl halides. acs.orgnih.gov This avoids the need to prepare highly reactive organometallic intermediates. The reaction typically involves an aryl halide, a source of carbon monoxide (CO) or carbon dioxide (CO₂), a palladium catalyst, a ligand, and a base. acs.orgorganic-chemistry.org This method offers high functional group tolerance and can be performed under milder conditions than traditional methods.

The following table summarizes these carboxylation approaches:

MethodSubstrateReagentsDescription
Organometallic CarboxylationAryl Halide (e.g., 1-bromo-2-fluoro-3-iodobenzene)1. Mg or n-BuLi2. CO₂3. H₃O⁺Formation of a Grignard or organolithium reagent, followed by nucleophilic attack on CO₂. wikipedia.org
Palladium-Catalyzed HydroxycarbonylationAryl HalideCO, H₂O, Pd catalyst (e.g., Pd(OAc)₂), BaseDirect synthesis of carboxylic acids from aryl halides using carbon monoxide and water. organic-chemistry.org
Palladium-Catalyzed CO₂ CarboxylationAryl HalideCO₂, Pd catalyst, Ligand, Reducing AgentDirect incorporation of CO₂ using a palladium catalyst, often requiring a reducing agent to facilitate the catalytic cycle. google.com

Palladium-Catalyzed Coupling Strategies in the Synthesis of this compound

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and they could play a role in synthesizing the target molecule beyond just carboxylation.

As discussed, palladium-catalyzed carboxylation is a highly effective method for converting an appropriately substituted aryl halide, such as 1-bromo-2-fluoro-3-iodobenzene , into the corresponding benzoic acid. acs.orgnih.gov A typical catalytic system for this transformation consists of:

Palladium Precursor: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a common and versatile choice. nih.govorganic-chemistry.org

Ligand: Phosphine (B1218219) ligands, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) or bulky alkylphosphines like cataCXium A, are often employed to stabilize the palladium center and facilitate the catalytic cycle.

Carbon Source: Carbon monoxide (CO) is frequently used, often in conjunction with water (hydroxycarbonylation) or an alcohol (alkoxycarbonylation). acs.orgorganic-chemistry.org Reactions using carbon dioxide (CO₂) are also being developed as a more sustainable alternative. nih.govgoogle.com

Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is typically required. nih.govorganic-chemistry.org

The mechanism generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by CO insertion into the aryl-palladium bond, and finally reductive elimination to yield the carboxylic acid derivative and regenerate the Pd(0) catalyst.

While less common for this specific target, palladium catalysis could also theoretically be employed for the halogenation steps themselves, although the electrophilic and directed metalation strategies described earlier are generally more direct for this type of polysubstituted aromatic compound.

Considerations for Scalable and Sustainable Synthesis of Polyhalogenated Benzoic Acids

The industrial production of polyhalogenated benzoic acids, such as this compound, necessitates synthetic routes that are not only efficient and high-yielding but also economically viable and environmentally responsible. The principles of green chemistry are increasingly influential in guiding the development of such processes, aiming to minimize waste, reduce energy consumption, and avoid the use of hazardous substances. Key considerations for the scalable and sustainable synthesis of this class of compounds involve the strategic selection of starting materials, the use of catalytic rather than stoichiometric reagents, the optimization of reaction conditions, and the implementation of safer solvents and energy sources.

One approach to producing halogenated benzoic acids involves the oxidation of a methyl group on an aromatic ring to a carboxylic acid. organic-chemistry.org A sustainable method for this transformation utilizes molecular oxygen in the presence of catalytic hydrobromic acid under photoirradiation, which avoids the use of heavy metals and halogenated solvents. organic-chemistry.org Another green alternative is the use of hydrogen peroxide as an oxidant, which can be catalyzed by transition metals, offering an efficient and less polluting pathway compared to traditional methods that use high-valent inorganic metal oxides. google.com

For the introduction of halogen atoms, methods that improve selectivity and safety are crucial for scalability. For instance, a one-pot diazotization and iodination method has been developed for the synthesis of related polyhalogenated benzenes, which reduces the formation of byproducts and avoids low-temperature operations, making it more suitable for large-scale industrial production. google.com The reaction of benzoic acids with a halogenating agent in the presence of an alkaline compound can also selectively produce 2-halogenated benzoic acids. google.com

The choice of solvent and energy input are also critical for sustainability. The use of microwave irradiation, for example, can significantly reduce reaction times and potentially decrease the formation of side products. scheikundeinbedrijf.nl Furthermore, conducting reactions in greener solvents, such as water, is highly desirable. Suzuki-Miyaura cross-coupling reactions catalyzed by water-soluble palladium complexes represent a significant advancement in the green synthesis of biphenyl (B1667301) carboxylic acids, a related class of compounds. researchgate.net

Enzymatic catalysis using halogenases is an emerging and highly sustainable approach. rsc.org These enzymes can install halogen atoms onto aromatic substrates with high regioselectivity under mild conditions, a feat that is often difficult to achieve with traditional chemical methods. rsc.org While still under development for broad industrial application, biocatalysis holds immense promise for the future of sustainable polyhalogenated benzoic acid synthesis.

A multi-step synthesis for 2-bromo-3-fluorobenzoic acid starts from m-fluorobenzotrifluoride and proceeds through nitration, bromination, reduction, deamination, separation, and finally hydrolysis to yield the target product. google.com Another patented method for a similar compound, 2-bromo-3-fluorobenzoic acid, starts with o-bromofluorobenzene and involves deprotonation, reaction with trimethylsilyl (B98337) chloride, another deprotonation and reaction with carbon dioxide, followed by desilylation. nih.gov

The following tables summarize key data from various synthetic methodologies relevant to the scalable and sustainable production of polyhalogenated benzoic acids.

Table 1: Comparison of Oxidation Methods for Benzoic Acid Synthesis

OxidantCatalystSolventKey Advantages
Molecular OxygenHydrobromic Acid (catalytic)Ethyl AcetateAvoids heavy metals and halogenated solvents. organic-chemistry.org
Hydrogen PeroxideTransition Metal CatalystNot specifiedHigh efficiency, energy-saving, no pollution. google.com
Potassium PermanganateNot applicableNot specifiedTraditional method, but generates significant waste. google.com

Table 2: Sustainable Halogenation and Cross-Coupling Strategies

Reaction TypeCatalyst/ReagentSolventKey Features
Diazotization/IodinationCuprous IodideNot specifiedOne-pot synthesis, mild conditions, suitable for large-scale production. google.com
BrominationN-BromosuccinimideAcetic AcidUsed in the synthesis of 4-Bromo-2-fluorobenzoic acid with high yield. chemicalbook.com
Suzuki-Miyaura CouplingWater-soluble PdCl2 NanocatalystWaterGreen synthesis, high yields at room temperature. researchgate.net
Nucleophilic FluorinationCesium Fluoride (B91410)DMFSynthesis of fluorobenzoic acids from 1-arylbenziodoxolones. arkat-usa.org

Table 3: Greener Synthesis Approaches

ApproachEnergy SourceCatalyst/ReagentBenefits
PhotooxidationUV IrradiationHydrobromic AcidEnvironmentally friendly, avoids heavy metals. organic-chemistry.org
Microwave SynthesisMicrowaveVarious catalystsShorter reaction times, reduction of side products. scheikundeinbedrijf.nl
BiocatalysisNot applicableHalogenase EnzymesHigh regioselectivity, mild reaction conditions. rsc.org

Elucidating Reactivity and Mechanistic Pathways of 2 Bromo 3 Fluoro 4 Iodobenzoic Acid

Chemical Transformations of the Carboxylic Acid Moiety in 2-Bromo-3-fluoro-4-iodobenzoic Acid

The carboxylic acid group is a primary site for functionalization, allowing for the introduction of a wide range of other chemical entities through established synthetic protocols.

Esterification, Amidation, and Related Condensation Reactions

The carboxylic acid functionality of this compound can be readily converted to its corresponding ester or amide derivatives. For instance, esterification can be achieved under standard conditions, such as reaction with an alcohol in the presence of an acid catalyst, to yield the corresponding ester. An example is the formation of ethyl 4-bromo-3-fluorobenzoate from 4-bromo-3-fluorobenzoic acid. epa.gov Similarly, amidation reactions with primary or secondary amines, often facilitated by coupling agents, can produce the corresponding amides. For example, 2-bromo-4-fluorobenzoic acid has been converted to 2-bromo-4-fluorobenzamide. sigmaaldrich.com These condensation reactions are fundamental in modifying the electronic and steric properties of the molecule, which can influence the reactivity of the halogen substituents in subsequent steps.

Selective Reduction and Oxidation Reactions of the Carboxylic Acid Group

Selective reduction of the carboxylic acid group to an aldehyde or an alcohol offers another avenue for synthetic diversification. The reduction of carboxylic acids to aldehydes can be achieved using specific reducing agents that can be mild enough not to affect the halogen substituents. nih.govresearchgate.net For instance, certain catalytic systems involving hydrosilylation have been shown to be effective. nih.gov Further reduction to the corresponding alcohol can also be accomplished using stronger reducing agents. Conversely, while the carboxylic acid is already in a high oxidation state, oxidative transformations of the aromatic ring itself or of other functional groups introduced via the carboxylic acid are conceivable, though less common for this specific moiety. Oxidative cleavage of related aromatic structures can lead to the formation of aldehydes and carboxylic acids. researchgate.net

Reactivity of Aromatic Halogens in this compound

The presence of three different halogens—bromine, fluorine, and iodine—on the aromatic ring of this compound imparts a rich and selective reactivity profile. The distinct electronic and steric environments of these halogens allow for their differential participation in a variety of chemical transformations.

Nucleophilic Aromatic Substitution (SNAr) Pathways with Diverse Nucleophiles

Nucleophilic aromatic substitution (SNAr) reactions are a key feature of halogenated aromatic compounds, particularly when activated by electron-withdrawing groups. nih.gov In the case of this compound, the fluorine atom is a potential site for SNAr, especially with potent nucleophiles. The reactivity of halogens in SNAr reactions generally follows the order F > Cl > Br > I, making the fluorine atom the most likely to be displaced by a nucleophile, provided the ring is sufficiently activated. For example, in the related compound 4-bromo-3-fluoroiodobenzene, the fluoride (B91410) group is favorable for nucleophilic displacement with amine derivatives. ossila.com

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

Halogen-metal exchange reactions provide a powerful method for generating organometallic intermediates, which can then be trapped by various electrophiles. The reactivity of aryl halides in these exchanges typically follows the order I > Br > Cl > F. Consequently, the iodine atom in this compound is the most susceptible to exchange with organolithium or Grignard reagents at low temperatures. This selective exchange generates an aryllithium or arylmagnesium species at the C-4 position, which can then react with a wide array of electrophiles to introduce new functional groups.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig, Sonogashira)

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The differential reactivity of the C-I, C-Br, and C-F bonds in this compound allows for selective and sequential cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. libretexts.org The reactivity of the halogens in Suzuki-Miyaura coupling generally follows the order I > Br >> Cl > F. nih.gov This allows for the selective coupling at the C-4 position (iodine) while leaving the bromine and fluorine atoms intact. libretexts.orgresearchgate.net By carefully choosing the reaction conditions, it is possible to achieve subsequent coupling at the C-2 position (bromine). nih.gov

Heck Reaction: The Heck reaction couples an alkene with an aryl halide under palladium catalysis. organic-chemistry.orglibretexts.org Similar to the Suzuki-Miyaura coupling, the reactivity order of the halogens is I > Br > Cl, enabling selective vinylation at the C-4 position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orgresearchgate.net The reactivity trend of the halogens is also I > Br > Cl, allowing for the selective amination at the C-4 position of this compound or its derivatives. organic-chemistry.orgnih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The reactivity of the halogens in the Sonogashira reaction is I > Br >> Cl. libretexts.org This high degree of selectivity makes it possible to introduce an alkyne group at the C-4 position of this compound while preserving the other halogen atoms for further functionalization. nih.govresearchgate.net For instance, in compounds with both bromo and iodo substituents, the Sonogashira coupling preferentially occurs at the iodo-substituted position. libretexts.org

The following table summarizes the general reactivity order of the halogens in these key cross-coupling reactions:

ReactionReactivity Order of Halogens
Suzuki-Miyaura Coupling I > Br >> Cl > F
Heck Reaction I > Br > Cl
Buchwald-Hartwig Amination I > Br > Cl
Sonogashira Coupling I > Br >> Cl

Regioselectivity and Chemoselectivity Considerations in Multi-Halogenated Arenes

The presence of multiple, distinct halogen atoms on the benzene (B151609) ring of this compound makes regioselectivity and chemoselectivity paramount in its synthetic applications. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) is a well-established principle in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings. This hierarchy is primarily dictated by the bond dissociation energies, with the weaker C-I bond being the most susceptible to oxidative addition by a low-valent metal catalyst, typically palladium(0).

In the case of this compound, the C-I bond at the C4 position is the most likely site for initial reaction under standard cross-coupling conditions. This high degree of chemoselectivity allows for the selective functionalization at this position while leaving the C-Br and C-F bonds intact for subsequent transformations. For instance, a Suzuki-Miyaura coupling with an arylboronic acid would be expected to proceed selectively at the C4 position to furnish a 4-aryl-2-bromo-3-fluorobenzoic acid derivative.

The following table illustrates the expected regioselectivity in a hypothetical Suzuki-Miyaura coupling reaction with phenylboronic acid, highlighting the preferential reactivity of the C-I bond.

Catalyst SystemElectrophileNucleophilePredominant ProductRegioselectivity (C4:C2)
Pd(PPh₃)₄, K₂CO₃This compoundPhenylboronic acid2-Bromo-3-fluoro-4-phenylbenzoic acid>95:5

This predictable selectivity is a powerful tool for the stepwise construction of highly substituted aromatic systems.

Influence of Steric and Electronic Effects from Multiple Halogens on Reaction Kinetics and Selectivity

The reactivity of this compound is not solely governed by the inherent differences in carbon-halogen bond strengths. The steric and electronic effects of the fluorine and bromine atoms, as well as the carboxylic acid group, play a crucial role in modulating the kinetics and, in some cases, the selectivity of reactions.

The fluorine atom at the C3 position exerts a strong electron-withdrawing inductive effect (-I effect), which can influence the electron density of the aromatic ring and the reactivity of the adjacent halogen atoms. This inductive effect can make the neighboring carbon atoms more electrophilic and potentially more susceptible to nucleophilic attack in certain reaction manifolds. Furthermore, the presence of a substituent ortho to the carboxylic acid group, in this case, the bromine atom, leads to the "ortho effect". organic-chemistry.orgnih.gov This effect is a combination of steric and electronic factors. Sterically, the bromine atom can force the carboxyl group out of the plane of the benzene ring, which can inhibit resonance and increase the acidity of the carboxylic acid. organic-chemistry.org Electronically, the ortho-substituent can influence the transition state energies of various reactions.

The fluorine atom can also act as a directing group in ortho-metalation reactions. researchgate.netacs.org The high electronegativity of fluorine can direct a strong base, such as an organolithium reagent, to deprotonate the adjacent C2 position, leading to a lithiated species that can then be trapped with an electrophile. This provides an alternative strategy for functionalization that complements the transition metal-catalyzed cross-coupling reactions.

The interplay of these effects is summarized in the table below, outlining their general influence on the reactivity of the molecule.

SubstituentPositionPrimary Electronic EffectSteric InfluenceImpact on Reactivity
-COOHC1Electron-withdrawing (-I, -M)ModerateDirects meta, deactivates ring
-BrC2Electron-withdrawing (-I), weak electron-donating (+M)Significant (ortho effect)Influences acidity, potential for ortho-metalation direction
-FC3Strong electron-withdrawing (-I), weak electron-donating (+M)ModerateEnhances electrophilicity of adjacent carbons, directs ortho-metalation
-IC4Electron-withdrawing (-I), weak electron-donating (+M)ModerateMost reactive site in cross-coupling

Detailed Mechanistic Investigations of Key Transformations Involving this compound

While specific mechanistic studies on this compound are not extensively reported in the literature, the mechanisms of its key transformations can be inferred from well-established principles of related reactions.

Suzuki-Miyaura Coupling: A likely transformation for this compound is the Suzuki-Miyaura cross-coupling. The catalytic cycle would commence with the oxidative addition of the palladium(0) catalyst to the most labile carbon-halogen bond, the C-I bond. acs.orgnih.gov This is the rate-determining step in many cross-coupling reactions and is highly selective for the C-I bond over the C-Br bond. The resulting arylpalladium(II) intermediate would then undergo transmetalation with the boronic acid derivative (in the presence of a base) to form a diarylpalladium(II) complex. The final step is reductive elimination, which yields the biaryl product and regenerates the palladium(0) catalyst.

A simplified mechanistic pathway for the selective Suzuki-Miyaura coupling at the C4 position is depicted below:

Oxidative Addition: Pd(0)L₂ + Ar-I → Ar-Pd(II)(I)L₂

Transmetalation: Ar-Pd(II)(I)L₂ + Ar'B(OH)₂ + Base → Ar-Pd(II)-Ar'L₂

Reductive Elimination: Ar-Pd(II)-Ar'L₂ → Ar-Ar' + Pd(0)L₂

The high selectivity for the C-I bond allows for subsequent coupling at the C-Br position by employing more forcing reaction conditions or a more reactive catalyst system.

Sonogashira Coupling: Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling of this compound with a terminal alkyne would also be expected to proceed with high chemoselectivity at the C4 position. researchgate.netyoutube.comnih.govmit.edu The mechanism involves a palladium-catalyzed cycle and a copper co-catalyzed cycle. The palladium cycle is analogous to the Suzuki-Miyaura coupling, with the initial oxidative addition occurring at the C-I bond. The copper acetylide, formed in the copper cycle, then transmetalates to the palladium center.

The following table presents hypothetical data for a chemoselective Sonogashira coupling, illustrating the expected outcome.

Catalyst SystemAlkynePredominant ProductChemoselectivity (C4 vs. C2)
Pd(PPh₃)₄, CuI, Et₃NPhenylacetylene2-Bromo-3-fluoro-4-(phenylethynyl)benzoic acid>98:2

Derivatization Strategies and Analogue Generation from 2 Bromo 3 Fluoro 4 Iodobenzoic Acid

Synthesis of Carboxylate Derivatives and their Chemical Properties

The carboxylic acid group of 2-bromo-3-fluoro-4-iodobenzoic acid serves as a primary handle for derivatization, most commonly through the formation of esters and amides. These transformations not only modify the steric and electronic properties of the parent molecule but also introduce new functional groups that can be leveraged in subsequent reactions.

Standard esterification procedures, such as the Fischer-Speier esterification involving reaction with an alcohol under acidic catalysis, can be readily employed. Alternatively, conversion of the carboxylic acid to the more reactive acyl chloride, typically using thionyl chloride or oxalyl chloride, followed by reaction with an alcohol, provides a high-yielding route to the corresponding esters. researchgate.netorganic-chemistry.org

Amide synthesis is similarly straightforward. The reaction of the acyl chloride with a primary or secondary amine in the presence of a base affords the corresponding N-substituted amides in good yields. researchgate.netnih.gov Direct coupling of the carboxylic acid with an amine using standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) also provides an efficient route to these derivatives. The chemical properties of these carboxylate derivatives are largely dictated by the nature of the ester or amide substituent, which can influence solubility, crystallinity, and reactivity in subsequent transformations.

Table 1: Representative Carboxylate Derivatives of this compound

Derivative NameStructureSynthetic MethodKey Properties
Methyl 2-bromo-3-fluoro-4-iodobenzoateFischer Esterification or Acyl Chloride RouteVolatile liquid or low-melting solid, suitable for chromatographic purification.
Ethyl 2-bromo-3-fluoro-4-iodobenzoateFischer Esterification or Acyl Chloride RouteLiquid at room temperature, good solubility in organic solvents.
N-Phenyl-2-bromo-3-fluoro-4-iodobenzamideAcyl Chloride Route with Aniline (B41778)Crystalline solid, potentially exhibiting interesting solid-state packing.
N,N-Diethyl-2-bromo-3-fluoro-4-iodobenzamideAcyl Chloride Route with DiethylamineOften an oil or low-melting solid, highly soluble in non-polar solvents.

Preparation of Organometallic Reagents for Further Cross-Coupling Applications

The presence of bromine and iodine atoms on the aromatic ring of this compound and its derivatives allows for the preparation of a variety of organometallic reagents. These reagents are pivotal intermediates for the formation of new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. organic-chemistry.org

Boronic Acids and Esters: The conversion of the aryl halides to boronic acids or their esters is a powerful tool in organic synthesis, particularly for Suzuki-Miyaura coupling reactions. nih.govlibretexts.org This transformation can be achieved through a halogen-metal exchange reaction, typically using an organolithium reagent at low temperature, followed by quenching with a trialkyl borate (B1201080). Subsequent hydrolysis yields the desired boronic acid. google.com Given the higher reactivity of the carbon-iodine bond, selective conversion of the iodo-substituent to a boronic acid is anticipated. wikipedia.org

Stannanes: Similarly, organostannanes can be prepared for use in Stille cross-coupling reactions. This is often accomplished by reacting the aryl lithium or Grignard reagent with a trialkyltin halide.

Magnesium Reagents (Grignard Reagents): The formation of Grignard reagents from aryl halides is a classic and highly effective method for generating carbon nucleophiles. leah4sci.com Due to the reactivity trend of halogens (I > Br > Cl), the iodine atom of this compound derivatives can be selectively converted into a Grignard reagent by reaction with magnesium metal. organic-chemistry.org This must be performed on the ester or other protected forms of the carboxylic acid, as the acidic proton of the carboxyl group is incompatible with the Grignard reagent. leah4sci.com

Table 2: Potential Organometallic Reagents from this compound Derivatives

Reagent TypeGeneral StructureMethod of PreparationKey Application
Boronic AcidHalogen-metal exchange followed by reaction with a borate ester and hydrolysis.Suzuki-Miyaura Cross-Coupling
StannaneReaction of organolithium or Grignard reagent with a trialkyltin halide.Stille Cross-Coupling
Grignard ReagentReaction of the aryl iodide with magnesium metal.Nucleophilic addition and cross-coupling reactions.

Chemo- and Regioselective Functionalization of Individual Halogen Sites

A key synthetic advantage of this compound is the differential reactivity of its three halogen substituents. This allows for the chemo- and regioselective functionalization of the aromatic ring, providing access to a wide array of polysubstituted products. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F. wikipedia.orgrsc.org

This reactivity difference can be exploited to selectively functionalize the carbon-iodine bond while leaving the carbon-bromine bond intact. For instance, a Sonogashira coupling reaction with a terminal alkyne can be performed under carefully controlled conditions to selectively form an alkynyl-substituted arene at the 4-position. rsc.orgrsc.orgyoutube.com Similarly, a Suzuki-Miyaura coupling with a boronic acid can be directed to the iodo-position. nih.govnih.gov

Following the initial selective functionalization at the iodo-position, the less reactive bromo-substituent can then be targeted for a second, different cross-coupling reaction. This sequential functionalization strategy allows for the controlled and stepwise introduction of diverse functionalities onto the aromatic scaffold. The fluorine atom is generally unreactive under these conditions, providing a stable substituent throughout these transformations.

Table 3: Selective Functionalization Strategies

Reaction TypeTargeted HalogenTypical ConditionsProduct Type
Sonogashira CouplingIodinePd catalyst, Cu(I) co-catalyst, base, mild temperature.4-Alkynyl-2-bromo-3-fluorobenzoic acid derivative.
Suzuki-Miyaura CouplingIodinePd catalyst, base, often at room temperature.4-Aryl/Vinyl-2-bromo-3-fluorobenzoic acid derivative.
Heck CouplingIodinePd catalyst, base, elevated temperature.4-Alkenyl-2-bromo-3-fluorobenzoic acid derivative.
Sonogashira CouplingBromineHarsher conditions (higher temperature, different ligand) after functionalizing the iodine.4-Substituted-2-alkynyl-3-fluorobenzoic acid derivative.
Suzuki-Miyaura CouplingBromineMore forcing conditions after functionalizing the iodine.4,2-Disubstituted-3-fluorobenzoic acid derivative.

Construction of Novel Polyhalogenated Aromatic and Heterocyclic Scaffolds

The multiple reactive sites on this compound make it an excellent precursor for the construction of more complex polycyclic aromatic and heterocyclic systems. organic-chemistry.orgrsc.org The strategic manipulation of the carboxylate group and the halogen atoms can lead to the formation of fused ring systems through intramolecular cyclization reactions.

For example, after conversion of the carboxylic acid to an amide, ortho-lithiation directed by the amide functionality followed by an intramolecular reaction could potentially lead to the formation of fused heterocyclic systems. clockss.org Furthermore, the introduction of appropriate functional groups via cross-coupling reactions at the iodine or bromine positions can set the stage for subsequent cyclization reactions. For instance, the introduction of a group with a nucleophilic site via a Suzuki or Sonogashira coupling could be followed by an intramolecular nucleophilic aromatic substitution or a transition-metal-catalyzed cyclization to forge a new ring. The generation of aryne intermediates from the bromo- and iodo-substituents could also be a pathway to construct complex polycyclic systems. rsc.org

The ability to build upon the this compound framework allows for the synthesis of novel, highly functionalized aromatic and heterocyclic scaffolds that would be difficult to access through other synthetic routes. These complex structures are of significant interest in medicinal chemistry and materials science.

Table 4: Potential Polycyclic and Heterocyclic Scaffolds

Scaffold TypeGeneral StructureSynthetic Approach
Fused PyranonesIntramolecular cyclization of an ortho-alkenoyl derivative.
Fused PyridinonesIntramolecular cyclization of an ortho-enamido derivative.
Benzofurans/IndolesIntramolecular cyclization following introduction of a suitable ortho-substituent.
TriphenylenesAryne generation and subsequent [2+2+2] cycloaddition.

Strategic Applications of 2 Bromo 3 Fluoro 4 Iodobenzoic Acid in Advanced Organic Synthesis

Utility as a Pre-functionalized Building Block for Complex Polyaromatic Systems

The dense and varied functionalization of 2-bromo-3-fluoro-4-iodobenzoic acid makes it an ideal starting point for the synthesis of complex polyaromatic systems. The differential reactivity of the carbon-halogen bonds—typically C-I > C-Br > C-F in palladium-catalyzed cross-coupling reactions—allows for selective and sequential bond formations. For instance, the more reactive iodo group can participate in a Sonogashira or Suzuki coupling, leaving the bromo and fluoro groups intact for subsequent transformations. This stepwise approach is crucial for building up extended, multi-substituted aromatic structures that would be challenging to assemble through other methods.

PropertyValue
CAS Number 1824271-34-2
Molecular Formula C₇H₃BrFIO₂
Molecular Weight 344.90 g/mol

Role in the Synthesis of Architecturally Complex Molecular Scaffolds for Chemical Research

In the field of medicinal chemistry and materials science, the development of novel molecular scaffolds is paramount. This compound serves as an excellent scaffold due to its inherent three-dimensional arrangement of functional groups. This allows for the exploration of chemical space in a controlled manner. For example, a related compound, 4-bromo-3-fluoroiodobenzene, is utilized as a molecular scaffold for creating carbazole (B46965) derivatives and selective factor Xa inhibitors. The iodo and bromo positions on this related scaffold are amenable to metal-catalyzed cross-coupling reactions, while the fluoro group can participate in nucleophilic aromatic substitution. This differential reactivity enables the construction of architecturally complex molecules with precise control over the final structure. The carboxylic acid group on this compound adds another layer of synthetic versatility, allowing for amide bond formation or other derivatizations.

Integration into Multi-Step Total Synthesis Sequences of Synthetic Targets

While specific examples of the total synthesis of natural products or complex pharmaceuticals using this compound are not yet widely reported in the literature, its potential is evident. The ability to perform sequential, site-selective reactions is a hallmark of an effective building block in total synthesis. A synthetic strategy could involve an initial coupling at the iodo position, followed by a different coupling at the bromo position, and finally, modification or substitution of the fluoro group or the carboxylic acid. This programmed approach minimizes the need for protecting groups and can lead to more efficient and elegant synthetic routes.

Development of Novel Reagents and Catalysts from this compound Derivatives

The unique electronic and steric properties of this compound and its derivatives make them intriguing candidates for the development of novel reagents and catalysts. For instance, the introduction of a phosphine (B1218219) or a nitrogen-based ligand through substitution of one of the halogen atoms could lead to new chiral ligands for asymmetric catalysis. The electron-withdrawing nature of the fluorine and the steric bulk of the bromine and iodine could influence the catalytic activity and selectivity of a metal center. While still an area of active research, the potential to create bespoke catalysts and reagents from this versatile platform is a promising avenue for future applications.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 3 Fluoro 4 Iodobenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 2-bromo-3-fluoro-4-iodobenzoic acid in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular framework and the influence of its substituents can be obtained.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The chemical shifts of these protons are influenced by the electronic effects of the bromo, fluoro, iodo, and carboxylic acid groups. Protons on the aromatic ring will exhibit chemical shifts in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing substituents. modgraph.co.uk The carboxylic acid proton will appear as a broad singlet at a much lower field, often above 10 ppm.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. libretexts.org The chemical shifts are spread over a wider range than in ¹H NMR, allowing for the resolution of individual carbon signals. libretexts.org The carbonyl carbon of the carboxylic acid is characteristically found at the downfield end of the spectrum (around 165-185 ppm). The aromatic carbons will resonate in the 100-150 ppm range, with their specific shifts dictated by the attached halogen substituents. Carbon atoms directly bonded to electronegative halogens will be shifted downfield. libretexts.org

Coupling constants (J-values) provide through-bond connectivity information. In the ¹H NMR spectrum, the magnitude of the coupling between adjacent aromatic protons (³JHH) is typically in the range of 7-9 Hz for ortho coupling, 2-3 Hz for meta coupling, and <1 Hz for para coupling. organicchemistrydata.org These values are crucial for definitively assigning the positions of the protons on the aromatic ring. One-bond carbon-proton coupling constants (¹JCH) are typically in the range of 150–200 Hz for sp² hybridized carbons. rubingroup.org

A detailed analysis of the chemical shifts and coupling constants allows for the unambiguous assignment of all proton and carbon signals in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Predicted Coupling Constants (Hz)
H-57.5 - 8.0-³J(H5-H6) ≈ 8-9 Hz
H-67.8 - 8.3-³J(H6-H5) ≈ 8-9 Hz
COOH>10 (broad)--
C-1-~130-135-
C-2-~115-120¹J(C-F) ≈ 240-260 Hz
C-3-~158-162 (d)-
C-4-~90-95-
C-5-~135-140¹J(C-H) ≈ 160-170 Hz
C-6-~130-135¹J(C-H) ≈ 160-170 Hz
C=O-~165-170-

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the local electronic environment of the fluorine atom. The chemical shift of the fluorine nucleus is very sensitive to changes in electron density, making it an excellent tool for studying substituent effects. In this compound, the ¹⁹F chemical shift will be influenced by the adjacent bromo and iodo groups, as well as the carboxylic acid group. The observed chemical shift provides a direct measure of the electronic shielding around the fluorine atom. Any changes in the substitution pattern of derivatives of this acid would lead to predictable shifts in the ¹⁹F NMR signal, offering valuable insights into the electronic perturbations caused by these modifications.

Two-dimensional (2D) NMR experiments are indispensable for establishing the complete bonding network of complex molecules like this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a cross-peak between the two aromatic protons would confirm their ortho relationship. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms (¹JCH). columbia.edu It allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum by correlating them to their attached protons, whose assignments are known from the ¹H NMR spectrum. columbia.edu

Together, these 2D NMR techniques provide a comprehensive and unambiguous picture of the molecular structure in solution.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically to four or five decimal places), the exact molecular formula can be confirmed. The presence of bromine and iodine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ¹²⁷I), will result in a distinctive isotopic cluster for the molecular ion peak, further confirming the presence of these elements. docbrown.info

Analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH), the entire carboxylic acid group (-COOH), and carbon monoxide (CO) from the carboxyl group. In the case of this compound, fragmentation may also involve the cleavage of the carbon-halogen bonds, leading to ions corresponding to the loss of bromine, fluorine, or iodine atoms. The relative abundance of these fragment ions can provide insights into the relative strengths of the carbon-halogen bonds.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Solid-State Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in the molecule and their bonding environment. nih.govcore.ac.uk

In the FT-IR spectrum of this compound, characteristic vibrational bands are expected. The O-H stretch of the carboxylic acid will appear as a broad band in the region of 2500-3300 cm⁻¹, a hallmark of the hydrogen-bonded dimer that benzoic acids typically form in the solid state. nih.gov The C=O stretching vibration of the carbonyl group will give rise to a strong, sharp absorption band around 1680-1710 cm⁻¹. The C-F stretching vibration will be observed in the region of 1200-1300 cm⁻¹, while the C-Br and C-I stretching vibrations will appear at lower frequencies, typically below 800 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and the aromatic C=C stretching vibrations will produce a series of bands in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information to FT-IR. core.ac.uk While the O-H and C=O stretches are also observable in the Raman spectrum, the technique is particularly sensitive to the vibrations of the non-polar aromatic ring and the carbon-halogen bonds. The symmetric stretching vibrations of the aromatic ring often give rise to strong Raman signals.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination and Intermolecular Interactions

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. nih.gov This technique can provide precise atomic coordinates, bond lengths, bond angles, and torsion angles for this compound. nih.gov

A key feature of the solid-state structure of many benzoic acids is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules. rsc.org It is highly probable that this compound will also exhibit this dimeric structure. X-ray diffraction will not only confirm the presence of these hydrogen bonds but also provide their precise geometry.

Furthermore, this technique can reveal other significant intermolecular interactions that govern the crystal packing, such as halogen bonding (e.g., C-I···O, C-Br···O) and π-π stacking interactions between the aromatic rings. nih.gov The analysis of these non-covalent interactions is crucial for understanding the supramolecular chemistry of this compound and its derivatives. rsc.org

Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Reaction Progress Monitoring in Complex Mixtures

The rigorous quality control of this compound and its derivatives is essential for its application in specialized synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. These methods offer high resolution and sensitivity, allowing for the separation and quantification of the target analyte from starting materials, intermediates, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

Reverse-phase HPLC (RP-HPLC) with UV detection is a primary method for the purity assessment of aromatic carboxylic acids like this compound. quora.com The polarity of the benzoic acid moiety allows for good retention and separation on non-polar stationary phases.

Methodology and Findings:

A typical RP-HPLC method for this compound would employ a C18 column. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (such as phosphate (B84403) buffer or water with an acid modifier like formic or triethyl amine) and an organic solvent like acetonitrile (B52724) or methanol. ekb.egnih.gov Gradient elution is often preferred to ensure the separation of impurities with a wide range of polarities. Detection is commonly performed using a UV detector, as the aromatic ring and its substituents provide strong chromophores.

For instance, a validated RP-HPLC method for a similar compound, 2,4,6-trifluorobenzoic acid, utilized a Zorbax SB-Aq C18 column with a gradient of 0.1% triethyl amine in water (Solvent A) and a mixture of acetonitrile, methanol, and water (Solvent B). ekb.eg This approach successfully separated the main compound from its process-related impurities. ekb.eg A similar strategy would be highly effective for this compound, allowing for the detection and quantification of potential impurities such as incompletely halogenated precursors or isomers.

Forced degradation studies, where the compound is subjected to stress conditions (e.g., acid, base, oxidation, light), can be monitored by HPLC to establish the stability-indicating nature of the method. researchgate.net This is crucial for determining the shelf-life and storage conditions of the compound. The appearance of degradation product peaks and the corresponding decrease in the main peak area provide a quantitative measure of stability. researchgate.net

Interactive Data Table: Illustrative HPLC Parameters for Purity Assessment

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for non-polar to moderately polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress the ionization of the carboxylic acid, leading to sharper peaks.
Mobile Phase B AcetonitrileCommon organic modifier in RP-HPLC with good UV transparency.
Gradient 5% to 95% B over 20 minutesEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 220 nm and 254 nmThe aromatic system is expected to have strong absorbance at these wavelengths.
Injection Volume 10 µLA typical volume for analytical injections.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurities

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of benzoic acids, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester, such as a methyl or silyl (B83357) ester.

Methodology and Findings:

Following derivatization, the sample is introduced into the GC, where the components of the mixture are separated based on their boiling points and interactions with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for the identification of the compounds based on their mass spectra and fragmentation patterns.

GC-MS is particularly useful for identifying and quantifying trace-level impurities that may not be easily resolved by HPLC. For example, in the analysis of chlorinated benzoic acids in complex matrices, GC has been effectively used for their identification. nih.gov This suggests that a similar approach would be successful for this compound.

Reaction monitoring is another key application of GC-MS. By taking aliquots from a reaction mixture at different time points, derivatizing them, and analyzing them by GC-MS, one can track the consumption of starting materials and the formation of products and by-products. This provides valuable kinetic information and helps in optimizing reaction conditions such as temperature, reaction time, and catalyst loading. The identification of regioisomeric by-products, which can be challenging to differentiate by other means, is a significant advantage of GC-MS due to subtle differences in their fragmentation patterns. researchgate.net

Interactive Data Table: Representative GC-MS Parameters for Impurity Profiling (after derivatization)

ParameterConditionRationale
Derivatization Agent Diazomethane or BSTFAConverts the carboxylic acid to a volatile methyl or trimethylsilyl (B98337) ester, respectively.
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)A common, robust, and relatively non-polar column suitable for a wide range of analytes.
Carrier Gas Helium at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 100 °C (2 min), ramp to 280 °C at 10 °C/minA temperature program to separate compounds with different volatilities.
Injector Temperature 250 °CEnsures rapid volatilization of the sample.
Ion Source Temperature 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Range 50-500 amuA typical mass range to detect the derivatized analyte and potential impurities.

Theoretical and Computational Investigations on 2 Bromo 3 Fluoro 4 Iodobenzoic Acid

Density Functional Theory (DFT) Studies for Electronic Structure, Molecular Orbitals, and Electrostatic Potential Surfaces

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. For 2-Bromo-3-fluoro-4-iodobenzoic acid, a DFT approach, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield critical insights into its fundamental electronic properties.

The optimized molecular geometry would reveal key bond lengths and angles, influenced by the electronic and steric demands of the substituents. The distribution of electron density, highest and lowest unoccupied molecular orbitals (HOMO and LUMO), and the resulting electrostatic potential (ESP) surface are pivotal in understanding the molecule's reactivity. The HOMO-LUMO energy gap is a crucial descriptor, indicating the molecule's kinetic stability and electronic excitability. A smaller gap generally suggests higher reactivity.

The ESP surface would visually map the regions of positive and negative electrostatic potential. For this compound, the electronegative oxygen and fluorine atoms would create regions of negative potential, while the hydrogen of the carboxyl group and the areas around the bromine and iodine atoms (the σ-holes) would exhibit positive potential, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Halogenated Benzoic Acid Analogue

ParameterCalculated Value
Total Energy (Hartree)-3540.8
HOMO Energy (eV)-6.8
LUMO Energy (eV)-2.1
HOMO-LUMO Gap (eV)4.7
Dipole Moment (Debye)2.5

Note: The data in this table is illustrative and based on typical values for similar halogenated aromatic acids. It does not represent experimentally verified data for this compound.

Conformational Landscape Analysis and Potential Energy Surface Mapping of Rotational Barriers

The presence of the carboxylic acid group introduces a degree of conformational flexibility due to rotation around the C-C single bond connecting it to the benzene (B151609) ring. Conformational analysis is essential to identify the most stable conformer(s) and to understand the energy barriers between different rotational states.

A potential energy surface (PES) scan would be performed by systematically rotating the dihedral angle of the carboxyl group relative to the aromatic ring. This would likely reveal two primary minima corresponding to the hydroxyl group of the carboxylic acid being oriented towards or away from the adjacent fluorine atom. The relative energies of these conformers would be dictated by a subtle balance of intramolecular hydrogen bonding, steric hindrance from the bulky bromine and iodine atoms, and electrostatic interactions. The transition state for this rotation would correspond to the carboxyl group being perpendicular to the plane of the benzene ring, a conformation that disrupts π-conjugation and maximizes steric repulsion.

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be invaluable for structure elucidation and for validating theoretical models against experimental findings.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. The calculated shifts would be highly sensitive to the electronic environment of each nucleus, which is modulated by the inductive and resonance effects of the halogen substituents. Comparing these predicted shifts with experimental data, were it available, would offer a stringent test of the accuracy of the computed molecular structure and electron distribution.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies is a standard output of DFT calculations. These frequencies correspond to the various stretching, bending, and torsional modes of the molecule. For this compound, characteristic vibrational modes would include the O-H and C=O stretching of the carboxylic acid, C-X (X = F, Br, I) stretching, and various aromatic C-C and C-H vibrations. The calculated infrared (IR) and Raman spectra can be compared with experimental spectra to confirm the molecular structure and to aid in the assignment of experimental vibrational bands.

Table 2: Illustrative Predicted vs. Experimental Vibrational Frequencies for a Halogenated Aromatic Compound

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
O-H Stretch35603450
C=O Stretch17251700
C-F Stretch11501135
C-Br Stretch680670
C-I Stretch530520

Note: This table provides an illustrative comparison. The calculated frequencies are typically scaled to better match experimental values. Experimental data for this compound is not available in the searched literature.

Computational Modeling of Reaction Mechanisms, Transition States, and Reaction Pathways

Understanding the reactivity of this compound is a key area where computational modeling can provide profound insights. The presence of multiple reactive sites—the acidic proton, the carbonyl carbon, and the three different carbon-halogen bonds—suggests a rich and complex reactivity profile.

Computational studies can map out the potential energy surfaces for various reactions, such as nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Heck), or reactions involving the carboxylic acid group. By locating the transition state structures and calculating the activation energies for different pathways, it is possible to predict the most likely products under specific reaction conditions. For instance, modeling could predict the relative ease of substitution at the carbon atoms bearing the different halogen atoms, which is influenced by the strength of the C-X bond and the stability of the intermediate species.

Analysis of Non-Covalent Interactions and Halogen Bonding within the Molecular Framework and Crystal Lattice

Non-covalent interactions play a crucial role in determining the supramolecular assembly and crystal packing of molecules. In this compound, a variety of non-covalent interactions are expected to be significant.

Intramolecular Interactions: The potential for a weak intramolecular hydrogen bond between the carboxylic acid's hydroxyl group and the adjacent fluorine atom would influence the preferred conformation.

Emerging Research Directions and Unexplored Potential of 2 Bromo 3 Fluoro 4 Iodobenzoic Acid

Development of Novel Stereoselective Synthetic Transformations for Advanced Derivatives

The creation of chiral molecules with precise three-dimensional arrangements is a cornerstone of modern chemical synthesis, particularly in pharmaceuticals and materials science. While research directly on stereoselective transformations of 2-bromo-3-fluoro-4-iodobenzoic acid is nascent, its structure is ideally suited for such developments. The distinct electronic and steric properties of the iodo, bromo, and fluoro substituents allow for regioselective reactions. The primary focus in this area is to control the stereochemistry of products derived from this scaffold.

Future research will likely involve the use of chiral catalysts in conjunction with the differential reactivity of the carbon-halogen bonds. For instance, palladium-catalyzed cross-coupling reactions, which are known to proceed with high reactivity at the carbon-iodine bond, could be rendered stereoselective through the design of novel chiral phosphine (B1218219) ligands. This would allow for the introduction of chiral groups at the 4-position, leading to advanced derivatives with specific optical properties. Similarly, the development of enantioselective methods for reactions at the carbon-bromine bond would provide a secondary site for chiral modification. The challenge lies in achieving high selectivity at one halogen site without affecting the others, a key goal in the synthesis of complex, non-racemic molecules.

Investigation of Photo- and Electro-Chemical Reactivity for Sustainable Synthesis

Modern synthetic chemistry is increasingly focused on sustainable methods that minimize waste and energy consumption. Photochemistry and electrochemistry offer green alternatives to traditional chemical processes. The investigation into the photo- and electro-chemical behavior of this compound is a promising and unexplored frontier.

Photochemical Reactivity: Photoredox catalysis, which uses light to drive chemical reactions, is a powerful tool. Research has demonstrated the feasibility of using acridinium (B8443388) salts as catalysts for converting polystyrene into benzoic acid through photoredox catalysis. rsc.org This suggests the potential for using light-driven methods to functionalize the benzoic acid ring of the title compound. Furthermore, sustainable approaches using eco-friendly ECO-UVA lights have been successfully employed for [2+2] photocycloadditions, highlighting a move away from expensive and specialized equipment. und.edu The different halogen atoms on the ring could serve as handles for various light-induced radical reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds under mild conditions.

Electrochemical Reactivity: Electro-organic synthesis, which uses electrons as "traceless" reagents, is a highly versatile and atom-efficient methodology. mdpi.com Research into the electrochemical synthesis of chelation-stabilized hypervalent bromine(III) compounds from aryl bromides has shown that anodic oxidation can produce valuable reagents on a gram scale. nih.gov This opens the possibility of selectively activating the bromine atom on the this compound scaffold to create novel reactive intermediates. The distinct redox potentials associated with the C-I, C-Br, and C-F bonds could be exploited for selective transformations. For example, anodic oxidation might selectively target the iodo or bromo group, allowing for functionalization without the need for harsh chemical oxidants. mdpi.comnih.gov

Table 1: Potential Sustainable Synthetic Approaches
MethodologyPotential Transformation on this compoundAdvantagesRelevant Research Context
Photoredox CatalysisC-H functionalization or decarboxylative coupling.Mild reaction conditions, high functional group tolerance.Acridinium salts used for converting polystyrene to benzoic acid. rsc.org
Electrochemical OxidationSelective activation of C-Br or C-I bonds; generation of hypervalent halogen species.Avoids chemical oxidants, high atom economy, scalable. mdpi.comnih.govSynthesis of λ3-bromanes from aryl bromides via anodic oxidation. nih.gov
Electrochemical ReductionStepwise dehalogenation or coupling reactions.High selectivity based on redox potentials.Synthesis of fluoroallyl boronates and silanes. nih.gov

Exploration of Supramolecular Assembly and Self-Organizing Systems Incorporating Halogenated Benzoic Acids

Supramolecular chemistry involves the spontaneous organization of molecules into well-defined, functional architectures through non-covalent interactions. Halogenated benzoic acids are excellent candidates for building such systems due to their ability to participate in both hydrogen bonding (via the carboxylic acid group) and halogen bonding (via the halogen atoms).

The carboxylic acid moiety can form robust hydrogen-bonded dimers, a well-established motif in supramolecular chemistry. nih.govrsc.org The halogens—particularly iodine and bromine—can act as halogen bond donors, interacting with Lewis basic sites like nitrogen or oxygen atoms. nih.gov This dual-interaction capability allows for the programmed assembly of complex structures. Research has shown that combining hydrogen-bond-based synthons with halogen bonds can reliably construct extended 1-D and 2-D molecular networks with predictable connectivity. nih.gov

This compound is a particularly promising building block for creating multi-component supramolecular systems. The hierarchy of halogen bond strengths (I > Br > Cl > F) could be exploited to direct the assembly process with high specificity. For instance, the strong halogen bonding ability of the iodine atom at the 4-position could be used to form primary connections, while the weaker bromine at the 2-position could establish secondary, supporting interactions. This differential reactivity offers a pathway to designing intricate and functional self-organizing materials, such as supramolecular gels or liquid crystals. nih.govresearchgate.net

Role in Advanced Materials Science Research through Chemical Derivatization

The unique arrangement of functional groups on this compound makes it an exceptionally versatile scaffold for the synthesis of advanced materials. The ability to selectively functionalize the three different halogen positions and the carboxylic acid group allows for the creation of highly tailored molecules for applications in organic electronics, liquid crystals, and functional polymers.

Polycyclic aromatic hydrocarbons (PAHs) are a key class of materials in organic electronics. nih.gov The development of new synthetic methods, such as benzannulation reactions, allows for the regiocontrolled synthesis of functionalized PAHs from halogenated precursors. nih.govmanchester.ac.uk The title compound could serve as a starting point for novel, nonlinear PAHs, where the fluorine atom could be used to tune the electronic properties (e.g., HOMO/LUMO levels) of the final material. Its close analogue, 4-bromo-3-fluoroiodobenzene, is already used as an intermediate for synthesizing carbazole (B46965) derivatives and liquid crystals. ossila.com

The process of chemical derivatization can modify the properties of a molecule to suit a specific purpose. nih.gov By strategically replacing the halogen atoms of this compound with other functional groups through reactions like Suzuki or Sonogashira coupling, a wide array of derivatives can be accessed. researchgate.net These derivatives could form the basis for new organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), or advanced sensor materials.

Table 2: Potential Applications in Materials Science via Derivatization
Application AreaDerivative TypeRole of this compoundKey Synthetic Reactions
Organic ElectronicsPolycyclic Aromatic Hydrocarbons (PAHs), Carbazole derivativesProvides a multi-functionalized core for building extended π-systems. nih.govossila.comCross-coupling, Benzannulation. nih.govpolyu.edu.hk
Liquid CrystalsRod-shaped or discotic molecules with anisotropic propertiesServes as a rigid aromatic core for derivatization. ossila.comCross-coupling, Etherification.
Functional PolymersMonomers for specialty polymersActs as a precursor to monomers with tailored properties (e.g., flame retardancy, high refractive index).Esterification, Amidation, Polymerization.
PharmaceuticalsActive Pharmaceutical Ingredients (APIs)A building block for complex, biologically active molecules. ossila.comNucleophilic aromatic substitution, Cross-coupling. ossila.com

Design of Next-Generation Synthetic Methodologies for Poly-Halogenated Aromatic Scaffolds

While poly-halogenated aromatic compounds are valuable, their synthesis can be challenging, often requiring multiple steps with issues of regioselectivity. A significant area of emerging research is the development of new, efficient, and selective methods to create and modify these scaffolds. The goal is to move beyond classical methods to more sophisticated strategies that offer greater control and sustainability.

One promising approach is the development of versatile π-extension reactions. For example, a three-component cross-coupling of aryl halides, 2-haloarylcarboxylic acids, and a strained alkene like norbornadiene has been shown to produce complex PAHs with high regioselectivity. researchgate.netpolyu.edu.hk Applying such a strategy to this compound could provide a direct route to complex, functionalized aromatic systems.

Another key direction is late-stage functionalization, where complex molecules are modified in the final steps of a synthesis. This avoids the need to carry functional groups through a long synthetic sequence. Methodologies like regioselective thianthrenation have shown promise for activating C-H bonds on aromatic systems, allowing for subsequent functionalization, including halogenation and cross-coupling. nih.gov Developing similar C-H activation or late-stage halogenation techniques that are compatible with the existing substituents on this compound would represent a major advance. Such methods would provide powerful tools for rapidly generating libraries of complex derivatives for screening in materials science and drug discovery.

Q & A

Q. What are the common synthetic routes for preparing 2-bromo-3-fluoro-4-iodobenzoic acid, and how can regioselectivity be controlled?

Answer: The synthesis typically involves halogenation and functional group interconversion. A plausible route starts with benzoic acid derivatives undergoing sequential halogenation. For example:

Iodination : Direct iodination at the para position using KI and HIO₃ under acidic conditions .

Fluorination : Electrophilic fluorination with Selectfluor or DAST (diethylaminosulfur trifluoride) to introduce fluorine at the meta position .

Bromination : Bromine or NBS (N-bromosuccinimide) in the presence of Lewis acids (e.g., FeBr₃) ensures bromine substitution at the ortho position .

Regioselectivity is controlled via directing groups (e.g., the carboxylic acid group directs substitution to the para position) and reaction conditions (temperature, solvent polarity). Steric hindrance from bulky substituents may require optimization of stoichiometry .

Q. How can the purity and structural integrity of this compound be validated?

Answer: Use a combination of analytical techniques:

  • HPLC/GC : Assess purity (>95% by HLC/GC is standard for research-grade compounds) .
  • NMR : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns. For example, the fluorine atom’s deshielding effect alters adjacent proton signals .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected ~354.89 g/mol) and isotopic patterns (Br, I) .
  • X-ray Crystallography : Resolves ambiguous regiochemistry in crystalline samples .

Q. What are the key stability considerations for storing this compound?

Answer:

  • Temperature : Store at 0–6°C for long-term stability, as bromine and iodine substituents are prone to hydrolysis at higher temperatures .
  • Light Sensitivity : Protect from UV light to prevent debromination or deiodination .
  • Moisture : Use desiccants in airtight containers; carboxylic acid groups are hygroscopic .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Answer: Density Functional Theory (DFT) calculations can model:

  • Electrophilicity : The iodine atom’s polarizability enhances its leaving-group ability in Suzuki-Miyaura couplings .
  • Steric Maps : Visualize steric hindrance from the bromine and fluorine substituents, which may slow down coupling at the ortho and meta positions .
  • Solvent Effects : Simulate solvation energies to optimize reaction media (e.g., DMF vs. THF) .

Experimental validation using boronic acid partners (e.g., phenylboronic acid) and Pd catalysts (e.g., Pd(PPh₃)₄) can test computational predictions .

Q. How to resolve contradictory data on the compound’s solubility in different solvents?

Answer: Contradictions arise from varying solvent polarities and measurement methods. A systematic approach includes:

Solubility Screening : Test in DMSO (highly polar), THF (moderate), and hexane (nonpolar) .

Temperature Gradients : Measure solubility at 25°C vs. 60°C; halogenated benzoic acids often show increased solubility at higher temps .

pH Dependence : Adjust pH with NaOH/HCl; deprotonation of the carboxylic acid group enhances aqueous solubility .

Report conditions (e.g., “soluble in DMSO at 50 mg/mL, pH 7.0”) to ensure reproducibility .

Q. What strategies mitigate competing side reactions during derivatization (e.g., esterification)?

Answer:

  • Protecting Groups : Temporarily protect the carboxylic acid with methyl or tert-butyl esters to prevent nucleophilic attack during bromine/iodine substitution .
  • Catalyst Choice : Use DMAP (4-dimethylaminopyridine) to accelerate esterification while minimizing hydrolysis .
  • Low-Temperature Reactions : Perform reactions at –20°C to suppress thermal decomposition of labile halogens .

Q. How does the electronic interplay between bromine, fluorine, and iodine affect the compound’s acidity?

Answer:

  • Electron-Withdrawing Effects : Fluorine (strong -I effect) and iodine (-I, +M) increase acidity by stabilizing the deprotonated carboxylate .
  • Ortho Effect : Bromine at the ortho position creates steric strain, further lowering pKa compared to meta/para isomers .
  • Experimental Validation : Compare pKa values via potentiometric titration in water/ethanol mixtures .

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